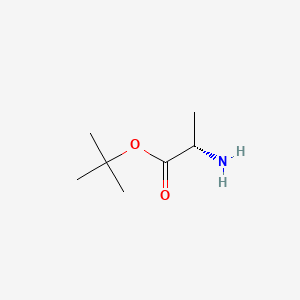

tert-Butyl L-alaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVYFBSLOMRCU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176074 | |

| Record name | tert-Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21691-50-9 | |

| Record name | L-Alanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl L-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021691509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of tert-Butyl L-alaninate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl L-alaninate hydrochloride is a crucial building block in the field of peptide synthesis and pharmaceutical development. As a protected form of the amino acid L-alanine, it allows for controlled and specific chemical reactions, making it an invaluable intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its key physical properties, supported by detailed experimental protocols and a visual representation of a common synthetic pathway.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound hydrochloride is presented below.

| Property | Value |

| Chemical Name | tert-Butyl (2S)-2-aminopropanoate hydrochloride |

| Synonyms | L-Alanine tert-butyl ester hydrochloride, H-Ala-OtBu·HCl |

| CAS Number | 13404-22-3 |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol [1][2][3][4] |

| Appearance | White to off-white crystalline powder[1][5][6][7] |

| Melting Point | 168-175 °C (with decomposition)[1][8][9][10] |

| Solubility | Soluble in methanol and other polar organic solvents.[1][8][11] |

| Optical Rotation | [α]²⁰/D +1.5 ± 0.3º (c=2 in Ethanol)[1][7] |

| Purity | Typically ≥98% (determined by titration or NMR)[1][5] |

| Storage Conditions | 2-8°C in a tightly sealed container; hygroscopic.[1][8][9] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[1]

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus (e.g., Mettler Toledo MP series or similar)

-

Glass capillary tubes (0.8-1.2 mm internal diameter)

-

Spatula

-

Mortar and pestle (optional, for pulverizing coarse crystals)

Procedure:

-

Sample Preparation: A small amount of this compound hydrochloride is finely powdered, if necessary. The sample is then packed into a glass capillary tube to a height of 2-3 mm.

-

Instrument Setup: The melting point apparatus is calibrated using appropriate reference standards.

-

Measurement:

-

A rapid preliminary determination may be performed by heating at a rate of 10 °C/min to approximate the melting point.

-

For an accurate determination, a fresh sample is heated to a temperature approximately 10 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

-

Handling Hygroscopic Samples: Given that the compound is hygroscopic, the capillary tube may be sealed with a flame to prevent moisture absorption during the measurement.[1]

Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in the USP General Chapter <1236> for solubility measurements.

Objective: To determine the solubility of this compound hydrochloride in a given solvent.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., methanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC for concentration analysis

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the supernatant.

-

Concentration Analysis: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved solid is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Optical Rotation Measurement

This protocol follows the general principles for determining optical rotation.

Objective: To measure the specific rotation of this compound hydrochloride.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: A precise mass of this compound hydrochloride (e.g., 200 mg) is dissolved in a specific volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c, in g/100 mL).

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The polarimeter cell is rinsed and filled with the sample solution. The observed optical rotation (α) is measured at a constant temperature (e.g., 20 °C).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

Synthesis Workflow

This compound hydrochloride is commonly synthesized via the esterification of L-alanine. The following diagram illustrates a typical experimental workflow for its preparation.

Caption: A typical laboratory workflow for the synthesis of this compound hydrochloride.

References

- 1. uspbpep.com [uspbpep.com]

- 2. uspnf.com [uspnf.com]

- 3. â©741⪠Melting Range or Temperature [doi.usp.org]

- 4. biorelevant.com [biorelevant.com]

- 5. uspbpep.com [uspbpep.com]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digicollections.net [digicollections.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of L-Alanine tert-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine tert-butyl ester is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of pharmaceutical agents. The tert-butyl ester moiety serves as a sterically bulky protecting group for the carboxylic acid functionality of L-alanine. This protection is crucial as it prevents the carboxyl group from engaging in undesirable side reactions during peptide coupling processes. The stability of the tert-butyl ester under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, establishes it as an indispensable tool in contemporary organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies.

Chemical Structure and Physicochemical Properties

L-Alanine tert-butyl ester, in its hydrochloride salt form, is the most common commercially available and synthetically utilized variant. The presence of the hydrochloride salt enhances its stability and handling characteristics.

Physicochemical Data

The quantitative physicochemical data for L-Alanine tert-butyl ester hydrochloride are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₁₅NO₂ · HCl | |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-175 °C | |

| Optical Rotation | [α]²⁰/D +1.2° to +1.6° (c=2 in EtOH) | [1] |

| Solubility | Soluble in ethanol. | [2] |

Spectroscopic Data

The structural integrity of L-Alanine tert-butyl ester hydrochloride is confirmed through various spectroscopic techniques. Below is a summary of the available spectroscopic data.

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified and assigned ¹H and ¹³C NMR data for L-Alanine tert-butyl ester hydrochloride is not available in a consolidated format in the public domain. However, based on the known structure and data from related compounds, the expected chemical shifts can be predicted. For instance, the ¹H NMR spectrum of the parent L-alanine in D₂O shows signals at approximately 3.79 ppm (quartet, 1H) and 1.48 ppm (doublet, 3H).[4] The ¹³C NMR spectrum of L-alanine in D₂O displays resonances around 175 ppm (C=O), 52 ppm (α-carbon), and 18 ppm (β-carbon).[5] For the tert-butyl ester, additional signals for the tert-butyl group would be expected around 1.4-1.5 ppm in the ¹H NMR and around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) in the ¹³C NMR spectrum.

Experimental Protocols: Synthesis of L-Alanine tert-butyl Ester Hydrochloride

The synthesis of L-Alanine tert-butyl ester hydrochloride is primarily achieved through the direct esterification of L-alanine. Two prevalent methods are the reaction with tert-butyl acetate using a strong acid catalyst and the reaction with isobutylene, also under acidic conditions.

Method 1: Esterification with tert-Butyl Acetate and Perchloric Acid

This method involves the direct esterification of L-alanine using tert-butyl acetate as both the reagent and solvent, with perchloric acid acting as a catalyst.

Materials:

-

L-Alanine

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

0.5N Hydrochloric acid (HCl)

-

Potassium bicarbonate (KHCO₃), solid

-

4N Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrogen chloride (HCl) in diethyl ether

Procedure:

-

In a 2 L single-neck flask, a suspension of L-alanine (6.23 g) in tert-butyl acetate (1.1 L) is prepared.

-

Perchloric acid (70%, 6.65 mL, 7.7 g) is added to the stirred suspension at room temperature.

-

The reaction mixture is stirred for 4 days at room temperature.

-

The mixture is then concentrated to approximately one-quarter of its initial volume under reduced pressure.

-

The residue is extracted with 0.5N HCl (4 x 60 mL) at 0-5 °C.

-

The combined aqueous phase is immediately neutralized with solid potassium bicarbonate.

-

The pH of the solution is adjusted to 13 with the addition of 4N NaOH.

-

The alkaline aqueous solution is then extracted with diethyl ether (4 x 100 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution (2 x 50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.

-

The resulting oily residue is dissolved in anhydrous diethyl ether (10 mL).

-

The solution is cooled, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.

-

The precipitated solid is collected by filtration and dried to yield L-Alanine tert-butyl ester hydrochloride.[6]

Method 2: Reaction with Isobutylene and p-Toluenesulfonic Acid (PTSA)

This classic approach utilizes isobutylene as the tert-butylating agent in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction is typically performed in a pressure vessel (autoclave).[7]

Materials:

-

L-Alanine

-

Dioxane or Dichloromethane

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether, anhydrous

-

Hydrogen chloride (HCl) gas or a solution in diethyl ether

Procedure:

-

To a pressure vessel, add L-alanine (1.0 eq), a suitable solvent (dioxane or dichloromethane), and p-toluenesulfonic acid (e.g., 1.5-2.0 eq).

-

Introduce isobutylene into the sealed vessel.

-

The reaction mixture is stirred at room temperature for 4-5 days.

-

After the reaction is complete, the mixture is washed sequentially with 10% sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the free base of L-alanine tert-butyl ester.

-

The free amine is dissolved in anhydrous diethyl ether (approximately 10 volumes).

-

The solution is cooled to -20 °C, and one equivalent of an HCl solution in ether (prepared by dissolving HCl gas in dry ether) is added slowly.

-

The solvent is removed under vacuum to afford the desired L-Alanine tert-butyl ester hydrochloride salt.[7]

Logical Workflow and Visualizations

As L-Alanine tert-butyl ester is a synthetic building block, it is not directly involved in biological signaling pathways. Therefore, the following diagram illustrates the experimental workflow for its synthesis via the tert-butyl acetate method, providing a clear visual representation of the process for researchers.

References

- 1. 442920050 [thermofisher.cn]

- 2. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. spectrabase.com [spectrabase.com]

- 4. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]

- 5. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]

- 6. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of tert-Butyl L-alaninate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-Butyl L-alaninate, also known as L-Alanine tert-butyl ester, is a crucial protected amino acid derivative widely utilized in peptide synthesis and as an intermediate in the manufacturing of active pharmaceutical ingredients (APIs).[1] Its tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide coupling. The stability of this group under various conditions and its selective removal under mild acidic conditions make it an invaluable tool in modern organic synthesis.[2]

Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of its known solubility characteristics, a detailed experimental protocol for determining its solubility, and visual representations of key processes.

Physicochemical Properties and Solubility Profile

L-Alanine tert-butyl ester hydrochloride is typically a white to off-white crystalline powder. Its structure enhances stability and is a key factor in drug formulation and development.[1]

Table 1: General Physicochemical Properties of L-Alanine tert-Butyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 13404-22-3 | [3] |

| Molecular Formula | C₇H₁₅NO₂ · HCl | [3] |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 168-175 °C (with decomposition) | |

| Optical Activity | [α]20/D +1.0 to +3.0° (c=2 in Ethanol) | [4] |

| Storage Conditions | 2-8°C, Hygroscopic, Store under inert gas | [4] |

Qualitative Solubility Data

Specific quantitative solubility values (e.g., g/100mL) are not extensively tabulated in the literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents.

Table 2: Qualitative Solubility of L-Alanine tert-Butyl Ester Hydrochloride

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | [4] |

| Polar Organic Solvents | Generally Soluble |

The solubility behavior is a function of the α-amino carboxylic acid portion of the molecule and the interactions of its neutral components.[6] For amino acids and their derivatives, solubility tends to be highest in polar solvents and decreases as the hydrophobic character of the solvent increases.

Experimental Protocol for Solubility Determination

To empower researchers to generate precise, quantitative solubility data for their specific applications, this section provides a detailed methodology based on the universally recognized shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8]

Methodology: Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until saturation is achieved. The concentration of the solute in the saturated solution is then determined analytically.

3.1 Materials and Equipment

-

This compound (or its hydrochloride salt)

-

Selected organic solvent(s) of high purity

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Vials or flasks with airtight seals (e.g., screw-cap glass vials)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.[7]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[9]

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature to allow the excess solid to sediment.[7]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mole fraction (x), g/100g of solvent, or mg/mL.

3.3 Method Validation

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no phase transition or solvate formation occurred during equilibration.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Process Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of this compound.

Caption: A logical workflow for determining the thermodynamic solubility of a compound.

The synthesis of L-Alanine tert-butyl ester hydrochloride is a fundamental process for its application in research and development. One common pathway involves direct esterification.

Caption: A common synthetic route for L-Alanine tert-butyl ester hydrochloride.[10]

Conclusion

This compound and its hydrochloride salt are indispensable reagents in pharmaceutical and biochemical research.[1] While comprehensive quantitative solubility data remains sparse in public literature, its general solubility in polar organic solvents like methanol and ethanol is well-established.[4][5] For researchers requiring precise solubility data in specific solvent systems, the provided shake-flask experimental protocol offers a robust and reliable methodology. The visualized workflows for solubility determination and synthesis serve as practical guides for laboratory operations. This technical guide provides a foundational understanding and the necessary tools for professionals working with this important amino acid derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. L-Alanine tert-Butyl Ester Hydrochloride , 97% , 13404-22-3 - CookeChem [cookechem.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Applications of tert-Butyl L-alaninate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-Butyl L-alaninate, a pivotal reagent in modern biochemical and pharmaceutical research. Valued for its role as a versatile protecting group and a chiral building block, this compound is instrumental in the synthesis of complex peptides and stereochemically defined molecules. This document details its primary applications, experimental protocols, and key chemical properties to support its effective use in the laboratory.

Core Applications in Biochemical Research

This compound, commonly available as its hydrochloride salt (L-Ala-OtBu·HCl), is a derivative of the natural amino acid L-alanine. Its principal utility stems from the sterically hindered tert-butyl ester group, which temporarily protects the carboxylic acid functionality. This feature is crucial in multi-step syntheses where the carboxyl group's reactivity must be masked.

The main applications include:

-

Peptide Synthesis: It is a fundamental building block in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The tert-butyl ester protects the C-terminus of the alanine residue, allowing for the controlled, sequential addition of other amino acids to the N-terminus.[1][2][3]

-

Pharmaceutical Intermediates: Its chiral nature makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) that require specific stereochemistry for their therapeutic effect.[1][2][3]

-

Asymmetric Synthesis: Beyond peptides, it serves as a chiral auxiliary or a chiral building block, guiding the stereoselective formation of new chemical entities.[1][2]

-

Biochemical Probes and Tools: Researchers utilize this compound in the development of specialized molecules for studying amino acid metabolism and protein structure.[2]

Quantitative Data

The physical and chemical properties of this compound hydrochloride are summarized below, providing essential data for experimental design and execution.

| Property | Value | References |

| CAS Number | 13404-22-3 | [1][4] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][4] |

| Molecular Weight | 181.66 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 168-175 °C (with decomposition) | [2][3] |

| Optical Rotation | [α]20/D +1.0 to +3.0° (c=2 in EtOH) | [1][2][3] |

| Purity | ≥98% to ≥99.0% | [2][3] |

| Solubility | Soluble in methanol and other polar organic solvents | [2][3] |

| Storage | 2-8°C, in a tightly closed container | [1] |

Key Experimental Protocols

Detailed methodologies for the synthesis, application, and deprotection of this compound are provided below. These protocols are foundational for its use in the laboratory.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a common method for the direct esterification of L-alanine.

Materials:

-

L-alanine

-

tert-Butyl acetate (serves as reagent and solvent)

-

Perchloric acid (70%) or another strong acid catalyst

-

0.5N HCl

-

Potassium bicarbonate (KHCO₃)

-

4N NaOH

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (MgSO₄)

-

HCl in diethyl ether solution

Procedure:

-

Stir L-alanine in tert-butyl acetate at room temperature.

-

Add a catalytic amount of 70% perchloric acid. The reaction is typically stirred for several days.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with 0.5N HCl at 0-5°C.

-

Immediately neutralize the aqueous phase with solid potassium bicarbonate.

-

Adjust the pH to 13 with 4N NaOH and extract the aqueous solution with diethyl ether.

-

Combine the organic layers, wash with a bicarbonate solution, dry over anhydrous MgSO₄, and evaporate the solvent.

-

Dissolve the resulting oily residue in a minimal amount of anhydrous diethyl ether.

-

Precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether while cooling.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[5][6]

Protocol 2: Application in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general workflow for incorporating an amino acid, using its tert-butyl ester protected form, in an Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

Solid support resin (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine solution in DMF (typically 20%) for Fmoc deprotection

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate tube, dissolve the next Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for a specified time (e.g., 1-2 hours) to allow the coupling reaction to complete. Wash the resin with DMF.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail containing TFA. This cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups, including the tert-butyl ester of the C-terminal alanine.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers and byproducts. Dry the final peptide product.[7][8][9]

Protocol 3: Deprotection of the tert-Butyl Ester Group

This protocol details the selective removal of the tert-butyl ester protecting group under acidic conditions.

Materials:

-

Peptide or molecule with a tert-butyl ester group

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) as a solvent

-

Scavengers (e.g., water, triisopropylsilane), if other sensitive functional groups are present.

Procedure:

-

Dissolve the tert-butyl ester-protected compound in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution. The reaction is typically run at room temperature.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Remove the TFA and DCM under reduced pressure.

-

If necessary, co-evaporate with a solvent like toluene to remove residual TFA.

-

The resulting carboxylic acid can then be isolated or used directly in the next synthetic step.[1][10][11]

Visualizing Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental processes described above.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Strategic Role of tert-Butyl L-alaninate as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine tert-butyl ester, commonly available as its stable hydrochloride salt, is a versatile and economically significant chiral building block in asymmetric synthesis. Its strategic importance lies in the combination of a robust, sterically demanding tert-butyl ester protecting group and the inherent chirality of the L-alanine scaffold. This dual functionality allows for the stereocontrolled elaboration of the N-terminus, making it an invaluable intermediate in the synthesis of complex peptides, chiral ligands, and, most notably, active pharmaceutical ingredients (APIs). The tert-butyl group provides stability across a range of reaction conditions while allowing for selective deprotection under mild acidic conditions, a critical feature in multi-step synthetic campaigns. This guide provides a comprehensive overview of its applications, key reaction protocols, and the quantitative outcomes of its use in stereoselective transformations.

Core Properties and Advantages

tert-Butyl L-alaninate hydrochloride is a white crystalline powder valued for its high purity and stability.[1][2] The primary advantages of using this chiral building block are rooted in its molecular architecture:

-

Chiral Integrity: The (S)-stereocenter provides a reliable source of chirality, crucial for inducing asymmetry in subsequent reactions.

-

Orthogonal Protection: The tert-butyl ester protects the carboxylic acid moiety, preventing its participation in reactions such as amide bond formation. This group is stable to many reagents but can be selectively cleaved with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), leaving other ester groups (like methyl or ethyl esters) intact.[3]

-

Steric Influence: The bulky tert-butyl group can influence the stereochemical outcome of reactions at or near the chiral center.

-

Synthetic Versatility: The free primary amine serves as a potent nucleophile, readily participating in reactions like alkylation, acylation, and reductive amination to form new carbon-nitrogen and carbon-carbon bonds with a high degree of stereocontrol.[2][4]

Table 1: Physicochemical Properties of L-Alanine tert-Butyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 13404-22-3 | [1] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥98% to ≥99.0% | [1] |

| Melting Point | 168-175 °C (with decomposition) | [1] |

| Optical Activity | [α]²⁰/D +1.4 to +1.5° (c=2 in Ethanol) | [1][2] |

| Storage | 2-8°C, hygroscopic | [1] |

Key Applications in Asymmetric Synthesis

The primary utility of this compound is as a chiral nucleophile. Its amine group can be functionalized to build more complex molecules, with the original stereocenter from alanine directing the formation of new stereocenters.

Synthesis of ACE Inhibitor Intermediates (Moexipril)

A prominent industrial application of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Moexipril.[3] The synthesis of the key dipeptide-like side chain involves the diastereoselective N-alkylation of this compound with a racemic α-bromo ester. The inherent chirality of the alaninate guides the reaction, leading to the preferential formation of the desired (S,S,S)-diastereomer.[3]

Caption: Synthetic pathway for Moexipril using this compound.

Use as a Chiral Auxiliary for α-Amino Acid Synthesis

While direct alkylation is common, this compound can also be incorporated into more complex chiral auxiliaries. For instance, derivatives can form Schiff base-Ni(II) complexes. These complexes act as chiral glycine equivalents, where alkylation proceeds with high diastereoselectivity controlled by the chiral backbone derived from alanine.

Table 2: Representative Quantitative Data for Reactions

| Reaction Type | Electrophile / Reagent | Product Type | Yield | Stereoselectivity | Reference(s) |

| N-Alkylation | Ethyl 2-bromo-4-phenylbutanoate | Moexipril Intermediate | Good (Implied) | Predominantly (S,S,S) | [3] |

| N-Sulfonylation | 4-Nitrobenzenesulfonyl chloride | N-Sulfonylated Alaninate | 99% | Not Applicable | N/A |

| Alkylation of Ni(II) Complex* | Various Alkyl Halides | α-Alkylated α-Amino Acid | 73-99% | 74:26 to >98:2 (d.r.) |

*Note: This reaction uses a more complex derivative, not this compound directly, but demonstrates the utility of the alanine scaffold.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound.

Protocol: Synthesis of L-Alanine tert-Butyl Ester Hydrochloride

This method describes the direct esterification of L-alanine using tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid.

Caption: General workflow for the synthesis of L-alanine tert-butyl ester HCl.

Materials:

-

L-alanine

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

0.5N Hydrochloric acid (HCl)

-

Potassium bicarbonate (KHCO₃)

-

4N Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrogen chloride solution in diethyl ether

Procedure:

-

In a suitable reaction vessel, suspend L-alanine (1.0 eq) in tert-butyl acetate.

-

Carefully add perchloric acid (70%, catalytic amount) to the stirred suspension.

-

Seal the vessel and stir the mixture vigorously at room temperature for 4 days.

-

After the reaction period, concentrate the mixture to approximately one-quarter of its original volume under reduced pressure.

-

Cool the residue to 0-5 °C and extract the product into cold 0.5N HCl (4 portions).

-

Immediately neutralize the combined aqueous phases with solid KHCO₃. Adjust the pH to 13 with the dropwise addition of 4N NaOH.

-

Extract the free base product from the aqueous layer with diethyl ether (4 portions).

-

Combine the organic layers, wash with saturated bicarbonate solution, and dry over anhydrous MgSO₄.

-

Filter the drying agent and evaporate the solvent to yield an oily residue (the free base).

-

Dissolve the residue in a minimal amount of anhydrous diethyl ether and cool in an ice bath.

-

Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield L-alanine tert-butyl ester hydrochloride.

Protocol: Diastereoselective N-Alkylation for Moexipril Intermediate Synthesis

This protocol describes the key C-N bond-forming step where the chirality of this compound directs the synthesis.

Materials:

-

L-Alanine tert-butyl ester hydrochloride

-

Ethyl 2-bromo-4-phenylbutanoate

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of L-alanine tert-butyl ester hydrochloride (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) and stir until a solution of the free base is formed.

-

Add ethyl 2-bromo-4-phenylbutanoate (1.0-1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or at a slightly elevated temperature (e.g., 40-50 °C) to increase the rate. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

The crude product, enriched in the (S,S,S)-diastereomer, can be purified by flash chromatography or used directly in the next step.

Conclusion

This compound is a cornerstone chiral building block for modern asymmetric synthesis. Its robust protecting group strategy, combined with the stereochemical information encoded in its backbone, provides a reliable and versatile platform for constructing complex chiral molecules. As demonstrated in the industrial synthesis of the ACE inhibitor Moexipril, its ability to direct the formation of new stereocenters makes it an indispensable tool for drug development professionals. The protocols and data presented herein underscore its utility and provide a practical framework for its application in research and development settings.

References

- 1. CN102008709B - Moexipril-contained compound preparation for treating hypertension - Google Patents [patents.google.com]

- 2. Moexipril - Wikipedia [en.wikipedia.org]

- 3. Synthesis and angiotensin converting enzyme-inhibitory activity of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Tert-butyl Group as a Cornerstone in L-Alanine Protection: A Technical Guide for Drug Development and Peptide Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and active pharmaceutical ingredients. Among these, the tert-butyl group stands out as a robust and versatile shield for the functional moieties of L-alanine, a ubiquitous amino acid in numerous therapeutic peptides. This technical guide provides an in-depth analysis of the function, application, and experimental protocols associated with the tert-butyl protection of L-alanine's amino and carboxyl groups.

The primary role of the tert-butyl group in L-alanine protection is to temporarily block the reactivity of either the N-terminus (amino group) or the C-terminus (carboxyl group). This selective inactivation is crucial to prevent unwanted side reactions during peptide synthesis, ensuring the precise and controlled elongation of the peptide chain.[1][2] The tert-butyl group's steric hindrance and electronic properties render it stable under a variety of reaction conditions, yet it can be readily removed under specific, typically acidic, conditions.[3][] This characteristic is the foundation of its utility in orthogonal peptide synthesis strategies.[3][5][6]

Amino Group Protection: The Tert-Butoxycarbonyl (Boc) Group

The most common application of the tert-butyl group for amino acid protection is in the form of the tert-butoxycarbonyl (Boc) group. Boc-L-alanine is a cornerstone of the Boc/Bn solid-phase peptide synthesis (SPPS) strategy.[5] The Boc group is highly stable under basic and nucleophilic conditions, allowing for the deprotection of other protecting groups and peptide bond formation without premature removal.[]

Key Functions and Advantages of Boc Protection:

-

Acid Lability: The Boc group is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[][7] This allows for selective deprotection of the N-terminus to enable the next coupling step in SPPS.

-

Stability: It is resistant to a wide range of reagents and reaction conditions used in peptide synthesis, including bases like piperidine used for Fmoc deprotection, and catalytic hydrogenation.[][5]

-

Reduced Aggregation: In Boc-SPPS, the protonation of the N-terminus after each deprotection step can help disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides prone to aggregation.[7][8]

-

Crystallinity and Stability: Boc-protected amino acids are often crystalline solids that are stable for long-term storage.[]

Carboxyl Group Protection: The Tert-Butyl Ester

Protection of the C-terminal carboxyl group of L-alanine as a tert-butyl ester is another critical application. This strategy prevents the carboxyl group from participating in unwanted reactions, such as cyclization or side-chain branching, during peptide synthesis.

Key Functions and Advantages of Tert-Butyl Ester Protection:

-

Stability: The tert-butyl ester is stable to basic conditions and catalytic hydrogenation, making it compatible with various synthetic strategies.[5]

-

Acid-Labile Deprotection: Similar to the Boc group, the tert-butyl ester is cleaved under acidic conditions, often simultaneously with other acid-labile protecting groups like Boc during the final cleavage of the peptide from the resin.[3][9]

-

Orthogonality: The use of a tert-butyl ester for C-terminal protection is a key component of the Fmoc/tBu orthogonal strategy in SPPS. In this approach, the base-labile Fmoc group protects the N-terminus, while acid-labile tert-butyl groups protect the C-terminus and reactive side chains.[3][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and deprotection of tert-butyl protected L-alanine derivatives, compiled from various sources.

| Parameter | Boc-L-Alanine Synthesis (from L-alanine and (Boc)₂O) | Reference |

| Typical Yield | >95% | [5] |

| Reagents | L-alanine, Di-tert-butyl dicarbonate ((Boc)₂O), NaOH | [11] |

| Solvent | Dioxane/water or Tetrahydrofuran (THF)/water | [7][11] |

| Reaction Time | ~17 hours | [11] |

| Melting Point | 79-83 °C | [12][13] |

| Optical Rotation | -25.5 ± 1.0° (c=2 in acetic acid) | [14] |

| Parameter | L-Alanine Tert-Butyl Ester HCl Synthesis (Direct Esterification) | Reference |

| Typical Yield | High | [5] |

| Reagents | L-alanine, tert-Butyl acetate, Perchloric acid or Tf₂NH | [9][15] |

| Solvent | tert-Butyl acetate | [9] |

| Reaction Time | 2.5 hours to 4 days (method dependent) | [9][15] |

| Melting Point | ~167 °C | [15] |

| Specific Optical Rotation | +1.2° to +1.6° (c=2 in EtOH) | [16] |

| Parameter | Boc Group Deprotection | Reference |

| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [7][10] |

| Concentration | 25-50% TFA in DCM | [7][10] |

| Reaction Time | 15-30 minutes per cycle in SPPS | [10] |

| Byproducts | Isobutylene, Carbon dioxide | [] |

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)

Objective: To protect the amino group of L-alanine using di-tert-butyl dicarbonate.

Materials:

-

L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF) and Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

4 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of L-alanine (1.0 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.5 equivalents).[11]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution at room temperature with stirring.[7][11]

-

Allow the solution to warm to room temperature and stir for approximately 17 hours.[11]

-

Extract the reaction mixture with petroleum ether (2 x volume) to remove any unreacted (Boc)₂O.[11]

-

Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.[11]

-

Extract the acidified aqueous layer with ethyl acetate (4 x volume).[11]

-

Combine the organic phases and wash with saturated brine solution.[11]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-L-alanine.[11]

Synthesis of L-Alanine tert-Butyl Ester Hydrochloride

Objective: To protect the carboxyl group of L-alanine as a tert-butyl ester.

Materials:

-

L-alanine

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

0.5N HCl

-

Potassium bicarbonate (KHCO₃)

-

4N NaOH

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

HCl in Et₂O

Procedure:

-

In a suitable flask, stir L-alanine (1.0 equivalent) with tert-butyl acetate (as solvent) at room temperature.[15]

-

Add perchloric acid (70%) to the mixture.[15]

-

Stir the reaction for approximately 4 days at room temperature.[15]

-

Concentrate the mixture to about one-quarter of its original volume.[15]

-

Extract the residue at 0-5 °C with 0.5N HCl.[15]

-

Immediately neutralize the aqueous phase with solid KHCO₃.[15]

-

Adjust the pH to 13 with 4N NaOH and extract the solution with Et₂O.[15]

-

Combine the organic layers, wash with bicarbonate solution, dry over MgSO₄, and evaporate.[15]

-

Dissolve the oily residue in anhydrous Et₂O and treat with HCl in Et₂O under cooling to precipitate the hydrochloride salt.[15]

-

Filter and dry the precipitate to yield L-alanine-t-butyl ester hydrochloride.[15]

Deprotection of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)

Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[10]

-

Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.[10]

-

The resin is now ready for the next coupling step.

Visualizing the Chemistry: Diagrams and Workflows

Caption: Protection of L-alanine's functional groups.

Caption: Acid-catalyzed deprotection of tert-butyl groups.

Caption: Workflow of Boc solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]

- 13. Boc-L-Alanine, 25 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 14. N-Boc-L-alanine, 98+% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 15. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]

- 16. L-Alanine tert-butyl ester hydrochloride, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Indispensable Role of tert-Butyl L-alaninate in the Synthesis of Unnatural Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of unnatural amino acids into peptide and small molecule therapeutics has become a cornerstone for enhancing pharmacological properties. These non-proteinogenic amino acids offer a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. Central to the synthesis of a diverse array of these crucial building blocks is tert-Butyl L-alaninate. This versatile chiral starting material, owing to the unique properties of the tert-butyl ester protecting group, serves as a cornerstone in various synthetic strategies, including peptide synthesis, the construction of complex pharmaceuticals, and asymmetric synthesis. This technical guide provides an in-depth exploration of the importance of this compound, detailing its applications with specific experimental protocols, quantitative data, and workflow visualizations to empower researchers in their pursuit of novel therapeutic agents.

Core Applications of this compound

The utility of this compound in organic synthesis is primarily attributed to the steric hindrance and acid lability of the tert-butyl ester group. This group effectively protects the carboxylic acid functionality of L-alanine, preventing its unwanted participation in reactions while enabling transformations at the amino group or the α-carbon. The hydrochloride salt of this compound is frequently used to improve its stability and solubility.[1]

Key applications include:

-

Peptide Synthesis: It is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.[1]

-

Pharmaceutical Synthesis: It serves as a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), a prime example being the angiotensin-converting enzyme (ACE) inhibitor, Moexipril.

-

Asymmetric Synthesis: Its inherent chirality makes it a valuable chiral auxiliary, guiding the stereoselective formation of new chiral centers in the synthesis of other unnatural amino acids.[2]

-

Synthesis of Amino Acid Derivatives: It is a versatile precursor for the synthesis of a variety of amino acid derivatives, including β-amino acids.

Data Presentation: A Quantitative Overview

The following tables summarize quantitative data from various synthetic applications of this compound and its derivatives, providing a comparative look at yields and stereoselectivities.

| Application | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |

| Asymmetric Synthesis | N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide-Ni(II) complex with various α-amino acids | Schiff base-Ni(II) complexes | 73-99 | 74:26 to >98:2 | [2] |

| β-Amino Acid Synthesis | tert-Butanesulfinyl imines and various enolates | β-substituted, β,β- and α,β-disubstituted β-amino acids | High | High |

Experimental Protocols

Protocol 1: Synthesis of Moexipril Intermediate via Alkylation of this compound

This protocol describes the key alkylation step in the synthesis of the ACE inhibitor Moexipril, where this compound is reacted with an appropriate electrophile.

Materials:

-

This compound hydrochloride

-

Ethyl 2-bromo-4-phenylbutanoate

-

Suitable base (e.g., triethylamine or sodium carbonate)

-

Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

-

Dichloromethane

-

1N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in the chosen anhydrous solvent, add the base (2.2 eq) at room temperature and stir for 30 minutes.

-

Add ethyl 2-bromo-4-phenylbutanoate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Dilute the filtrate with dichloromethane and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated dipeptide ester intermediate.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-L-Ala-OH

This protocol outlines a standard cycle for the incorporation of an alanine residue into a growing peptide chain on a solid support using the Fmoc/tBu strategy. While this protocol uses Fmoc-L-Ala-OH, the principle of tert-butyl side-chain protection is central to the overall strategy, and this compound is a key component in the synthesis of many unnatural amino acids used in SPPS.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Repeat this step for 10 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-L-Ala-OH (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a color change to yellow indicates a successful coupling).

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Mandatory Visualizations

Caption: Synthesis of Moexipril Workflow.

Caption: Solid-Phase Peptide Synthesis Cycle.

Caption: Chiral Auxiliary Workflow.

Conclusion

This compound is an undeniably critical and versatile chiral building block in the synthesis of unnatural amino acids. Its strategic use, facilitated by the protective nature of the tert-butyl ester, enables a wide range of synthetic transformations with high efficiency and stereocontrol. From its integral role in the industrial synthesis of pharmaceuticals like Moexipril to its widespread application in solid-phase peptide synthesis and as a chiral auxiliary, this compound continues to be an indispensable tool for researchers and scientists in the field of drug discovery and development. The detailed protocols and workflows provided in this guide aim to serve as a valuable resource for the practical application of this important molecule in the creation of novel and improved therapeutics.

References

Stability of tert-Butyl L-alaninate Hydrochloride: A Technical Guide

Introduction

tert-Butyl L-alaninate hydrochloride is a pivotal intermediate in modern pharmaceutical development and peptide synthesis. As a protected form of the amino acid L-alanine, its stability is paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredients (APIs). The tert-butyl ester group serves to protect the carboxylic acid functionality, preventing its participation in undesired side reactions during complex synthetic sequences. This technical guide provides an in-depth analysis of the stability of this compound hydrochloride under various storage conditions, details experimental protocols for stability assessment, and illustrates potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Stability Profile

This compound hydrochloride is a white to off-white crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The stability of the compound is primarily influenced by temperature and humidity. The manufacturer's recommendation is to store the compound under refrigerated conditions, typically between 2°C and 8°C, in a tightly sealed container to minimize exposure to moisture.[1]

The primary degradation pathway for this compound hydrochloride is the acid-catalyzed hydrolysis of the tert-butyl ester bond. The presence of the hydrochloride salt can contribute to a lower pH upon dissolution in any absorbed atmospheric water, which can facilitate this degradation. Under recommended storage conditions, the compound is considered stable. However, exposure to elevated temperatures or high humidity can lead to the formation of L-alanine and tert-butanol as degradation products.

Quantitative Stability Data

While extensive, long-term stability data for this compound hydrochloride is not widely published in the public domain, the following table represents an illustrative summary of expected stability based on its chemical properties and typical data for similar compounds when stored under controlled conditions. This data is intended to provide a general guideline and should be confirmed by in-house stability studies.

| Storage Condition | Duration (Months) | Purity by HPLC (%) | Appearance | Comments |

| 2-8°C, in a tightly sealed container | 0 | ≥99.5 | White crystalline powder | Initial sample |

| 6 | ≥99.4 | No change | Minimal degradation observed | |

| 12 | ≥99.2 | No change | Complies with typical specifications | |

| 24 | ≥99.0 | No change | Considered stable for long-term storage | |

| 25°C / 60% RH | 1 | 98.5 | Slight clumping | Signs of moisture absorption and minor degradation |

| 3 | 97.0 | Clumping and discoloration | Significant degradation observed | |

| 6 | <95.0 | Significant discoloration and degradation | Not recommended for storage | |

| 40°C / 75% RH | 1 | 96.0 | Significant clumping and discoloration | Accelerated degradation |

| 3 | <90.0 | Severe degradation | Not recommended for storage |

Experimental Protocols

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound hydrochloride. A High-Performance Liquid Chromatography (HPLC) method is the preferred technique as it can separate the parent compound from its potential degradation products.

Forced Degradation Study

A forced degradation study is essential to develop and validate a stability-indicating HPLC method. This involves subjecting the compound to stress conditions to generate degradation products.

-

Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 80°C for 48 hours.

-

Photostability: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Stability-Indicating HPLC Method (Illustrative Example)

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a final concentration of 1 mg/mL.

Visualizations

Chemical Degradation Pathway

The primary degradation pathway for this compound hydrochloride is hydrolysis, which is accelerated by the presence of acid and moisture.

References

A Technical Guide to the Commercial Availability and Sourcing of L-Alanine tert-butyl ester HCl

For Researchers, Scientists, and Drug Development Professionals

L-Alanine tert-butyl ester hydrochloride (CAS No. 13404-22-3) is a crucial building block in the synthesis of peptides and other complex organic molecules. Its tert-butyl ester group provides a sterically hindered protecting group for the carboxylic acid functionality of L-alanine, preventing its participation in unwanted side reactions during peptide coupling. This guide provides a comprehensive overview of its commercial availability, key suppliers, and technical considerations for sourcing this important reagent.

Physicochemical Properties

Before sourcing, it is essential to be familiar with the key specifications of L-Alanine tert-butyl ester HCl:

| Property | Value |

| CAS Number | 13404-22-3 |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98%, with higher purities available |

| Melting Point | 168-175 °C (decomposes) |

| Solubility | Soluble in methanol and other polar organic solvents |

| Storage | 2-8°C, hygroscopic |

Commercial Suppliers and Availability

L-Alanine tert-butyl ester HCl is readily available from a variety of global chemical suppliers. These range from large multinational distributors to more specialized manufacturers. The choice of supplier will often depend on factors such as required purity, quantity, lead time, and cost. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Brand/Distributor For | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Sigma-Aldrich | ≥99.0% (AT)[1] | 1g, 5g, Bulk inquiries |

| Fisher Scientific | Chem-Impex International[2], Thermo Scientific Chemicals (Acros Organics[3], Alfa Aesar[4]), TCI America | 97.0+%, 98%, 99%[3][4] | 1g, 5g, and larger quantities |

| Santa Cruz Biotechnology | Santa Cruz Biotechnology | Not specified | Inquire for details |

| TCI Chemicals | TCI | >98.0% (T)[5] | 1g, 5g, 25g, Bulk inquiries |

| Chem-Impex International | Chem-Impex | 97.5 - 102.5% (Assay by titration)[6] | Grams to kilograms |

| Simson Pharma Limited | Simson Pharma | High quality, with Certificate of Analysis | Custom synthesis available |

| Aapptec | Aapptec | Not specified | Inquire for details |

| ChemicalBook | Various (Marketplace) | Varies by supplier (e.g., 98%, 99%)[7] | Wide range of quantities |

Experimental Protocols

The primary application of L-Alanine tert-butyl ester HCl is in peptide synthesis, where it serves as a protected amino acid building block. Below are example protocols for its synthesis and use.

Synthesis of L-Alanine tert-butyl ester hydrochloride

A common laboratory-scale synthesis involves the esterification of L-alanine.

Materials:

-

L-alanine

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

0.5N HCl

-

Potassium bicarbonate (KHCO₃)

-

4N NaOH

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (MgSO₄)

-

HCl in diethyl ether solution

Procedure:

-

In a suitable flask, stir L-alanine (6.23 g) with tert-butyl acetate (1.1 L) at room temperature.

-

Add perchloric acid (70%, 6.65 mL). Continue stirring for 4 days.[8]

-

Concentrate the mixture to approximately one-quarter of its original volume.

-

Extract the residue with cold 0.5N HCl (4 x 60 mL) at 0-5°C.[8]

-

Immediately neutralize the aqueous phase with solid potassium bicarbonate.

-

Adjust the pH to 13 with 4N NaOH and extract the solution with diethyl ether (4 x 100 mL).[8]

-

Wash the combined organic layers with a bicarbonate solution (2 x 50 mL), dry over magnesium sulfate, and evaporate the solvent.[8]

-

Dissolve the resulting oily residue in anhydrous diethyl ether (10 mL) and cool the solution.

-

Add a solution of HCl in diethyl ether.

-

Filter the precipitated salt and dry to yield L-Alanine tert-butyl ester hydrochloride.[8]

Use in Solid-Phase Peptide Synthesis (SPPS)

L-Alanine tert-butyl ester HCl is used as a building block in Fmoc/tBu solid-phase peptide synthesis. The general principle involves coupling the free amine of the L-alanine derivative to the deprotected N-terminus of a growing peptide chain on a solid support.

Workflow for a single amino acid coupling cycle in Fmoc/tBu SPPS:

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Chem-Impex International, Inc. L-Alanine tert-butyl ester hydrochloride | Fisher Scientific [fishersci.com]

- 3. L-Alanine tert-butyl ester hydrochloride, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. fishersci.be [fishersci.be]

- 5. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. L-Ala-OtBU.HCl suppliers & manufacturers in China [chemicalbook.com]

- 8. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]

Introduction to Fmoc/tBu solid-phase peptide synthesis strategy.

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is a cornerstone of modern peptide chemistry, enabling the routine synthesis of complex peptides for research and pharmaceutical applications. This guide provides an in-depth overview of the core principles, experimental protocols, and critical considerations for the successful implementation of the Fmoc/tBu SPPS strategy.

Core Principles of the Fmoc/tBu Strategy

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the Nα- and side-chain protecting groups are removed under distinct chemical conditions. This allows for the selective deprotection of the N-terminus at each cycle of amino acid addition while the side chains remain protected until the final step. The synthesis is carried out on an insoluble solid support (resin), which simplifies the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing.

The key components of this strategy are:

-

Nα-Fmoc Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).

-

Side-Chain tBu Protection: Reactive amino acid side chains are protected by acid-labile groups, primarily based on the tert-butyl (tBu) moiety. These groups are stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the side chains throughout the synthesis cycles.

-

Solid Support: A polymeric resin, such as polystyrene, serves as the solid support to which the C-terminus of the first amino acid is anchored. The choice of resin depends on whether the desired C-terminal is a carboxylic acid or an amide.

The Cyclical Workflow of Fmoc/tBu SPPS

The synthesis of a peptide using the Fmoc/tBu strategy follows a cyclical process, with each cycle adding one amino acid to the growing peptide chain.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Key Chemical Mechanisms

Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle. It proceeds via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, is the most common base used for this purpose.

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Peptide Bond Formation (Coupling)

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid is facilitated by activating agents. These reagents convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group.

Caption: Amino acid activation and subsequent peptide bond formation.

Quantitative Data in Fmoc/tBu SPPS

The efficiency and success of SPPS are highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative parameters.

Table 1: Fmoc Deprotection Conditions

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |

| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |

| Reaction Time | 2 x 5-10 minutes | >98% | A two-step deprotection is often employed to ensure completeness. |

| Temperature | Room Temperature (~25°C) | >98% | Standard condition for most deprotection steps. |

Table 2: Common Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Notes |

| HBTU/HOBt | 1:0.95:2 | 30-60 min | A widely used and effective coupling cocktail. |